Cas no 1219960-84-5 (3-2-(5-Isopropyl-2-methylphenoxy)ethyl-piperidine hydrochloride)

3-2-(5-Isopropyl-2-methylphenoxy)ethyl-piperidine hydrochloride is a synthetic organic compound featuring a piperidine core substituted with a phenoxyethyl group. The presence of isopropyl and methyl groups on the aromatic ring enhances its lipophilicity, potentially improving membrane permeability and bioavailability. The hydrochloride salt form ensures stability and solubility in aqueous systems, making it suitable for pharmaceutical or agrochemical applications. Its structural characteristics suggest utility as an intermediate in drug synthesis or as a bioactive molecule, particularly in targeting central nervous system (CNS) or adrenergic pathways. The compound's defined stereochemistry and purity are critical for reproducible research and development applications.
3-2-(5-Isopropyl-2-methylphenoxy)ethyl-piperidine hydrochloride structure
1219960-84-5 structure
Product Name:3-2-(5-Isopropyl-2-methylphenoxy)ethyl-piperidine hydrochloride
CAS No:1219960-84-5
MF:C17H28ClNO
MW:297.863324165344
CID:4687234
Update Time:2025-05-24

3-2-(5-Isopropyl-2-methylphenoxy)ethyl-piperidine hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-[2-(5-ISOPROPYL-2-METHYLPHENOXY)ETHYL]-PIPERIDINE HYDROCHLORIDE
    • 3-(2-(5-Isopropyl-2-methylphenoxy)ethyl)piperidine hydrochloride
    • 3-[2-(5-isopropyl-2-methylphenoxy)ethyl]piperidine hydrochloride
    • 3-2-(5-Isopropyl-2-methylphenoxy)ethyl-piperidine hydrochloride
    • Inchi: 1S/C17H27NO.ClH/c1-13(2)16-7-6-14(3)17(11-16)19-10-8-15-5-4-9-18-12-15;/h6-7,11,13,15,18H,4-5,8-10,12H2,1-3H3;1H
    • InChI Key: HSLUKZIUKURQGH-UHFFFAOYSA-N
    • SMILES: Cl.O(C1=C(C)C=CC(=C1)C(C)C)CCC1CNCCC1

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 254
  • Topological Polar Surface Area: 21.3

3-2-(5-Isopropyl-2-methylphenoxy)ethyl-piperidine hydrochloride Pricemore >>

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Additional information on 3-2-(5-Isopropyl-2-methylphenoxy)ethyl-piperidine hydrochloride

3-(2-(5-Isopropyl-2-methylphenoxy)ethyl)piperidine hydrochloride

The compound 3-(2-(5-Isopropyl-2-methylphenoxy)ethyl)piperidine hydrochloride (CAS No. 1219960-84-5) is a highly specialized chemical entity with significant applications in various fields, including pharmaceuticals and materials science. This compound has garnered attention due to its unique structural properties and potential biological activities, making it a subject of extensive research in recent years.

Structural Insights and Chemical Properties: The molecular structure of 3-(2-(5-Isopropyl-2-methylphenoxy)ethyl)piperidine hydrochloride is characterized by a piperidine ring, which is a six-membered saturated ring with one nitrogen atom. The piperidine moiety is substituted at the 3-position with an ethyl group that is further connected to a phenoxy group. This phenoxy group is itself substituted at the 5-position with an isopropyl group and at the 2-position with a methyl group, adding complexity and diversity to the molecule's structure.

Recent studies have highlighted the importance of such substituted piperidine derivatives in drug design, particularly for their potential as kinase inhibitors or modulators of ion channels. The presence of electron-donating groups like methyl and isopropyl on the aromatic ring enhances the molecule's lipophilicity, which is crucial for its ability to cross biological membranes and interact with target proteins.

Synthesis and Characterization: The synthesis of 3-(2-(5-Isopropyl-2-methylphenoxy)ethyl)piperidine hydrochloride involves multi-step organic reactions, including nucleophilic substitution and Friedel-Crafts alkylation. Researchers have optimized these reactions to achieve high yields and purity, ensuring the compound's suitability for advanced applications.

Advanced characterization techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the compound's structure and purity. These studies have provided critical insights into the molecule's conformational flexibility and stereochemical properties, which are essential for understanding its pharmacokinetic behavior.

Biological Activity and Applications: Recent research has focused on evaluating the biological activity of 3-(2-(5-Isopropyl-2-methylphenoxy)ethyl)piperidine hydrochloride, particularly in the context of its potential therapeutic applications. In vitro studies have demonstrated its ability to inhibit certain kinases involved in cellular signaling pathways, suggesting its potential as a lead compound in anticancer drug development.

Moreover, this compound has shown promise in modulating ion channels, which are critical targets for treating neurological disorders such as epilepsy and chronic pain. Its unique combination of lipophilicity and structural rigidity makes it an attractive candidate for further preclinical studies.

Safety and Handling: As with any chemical compound, proper handling and storage are essential to ensure safety in laboratory settings. 3-(2-(5-Isopropyl-2-methylphenoxy)ethyl)piperidine hydrochloride should be stored in a cool, dry place away from direct sunlight to prevent degradation. Researchers are advised to follow standard laboratory protocols when working with this compound to minimize exposure risks.

In conclusion, 3-(2-(5-Isopropyl-2-methylphenoxy)ethyl)piperidine hydrochloride (CAS No. 1219960-84-5) represents a significant advancement in chemical synthesis and drug discovery. Its unique structural features, coupled with promising biological activities, position it as a valuable tool for researchers in various scientific disciplines.

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